molecular formula C18H21N3O2S B5771419 N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide

N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide

Cat. No.: B5771419
M. Wt: 343.4 g/mol
InChI Key: HLTYIFHDEHKXKD-UHFFFAOYSA-N
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Description

N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Safety and Hazards

New fentanyl analogs, like the compound , have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidin-1-ylacetyl Intermediate: This step involves the reaction of piperidine with acetic anhydride to form piperidin-1-ylacetyl.

    Coupling with 4-Aminophenyl: The piperidin-1-ylacetyl intermediate is then coupled with 4-aminophenyl under appropriate conditions to form N-{4-[(piperidin-1-ylacetyl)amino]phenyl}.

    Thiophene-2-carboxamide Formation: Finally, the N-{4-[(piperidin-1-ylacetyl)amino]phenyl} intermediate is reacted with thiophene-2-carboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide: shares similarities with other piperidine and thiophene derivatives.

    N-(4-aminophenyl)thiophene-2-carboxamide: Similar structure but lacks the piperidin-1-ylacetyl group.

    N-{4-[(morpholin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide: Similar structure but contains a morpholine ring instead of piperidine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-[(2-piperidin-1-ylacetyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(13-21-10-2-1-3-11-21)19-14-6-8-15(9-7-14)20-18(23)16-5-4-12-24-16/h4-9,12H,1-3,10-11,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTYIFHDEHKXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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